REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1Cl.[NH:10]([CH2:13][CH3:14])[CH2:11][CH3:12].C(N(CC)C=O)C>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[N:10]([CH2:13][CH3:14])[CH2:11][CH3:12]
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Name
|
|
Quantity
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18.8 g
|
Type
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reactant
|
Smiles
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BrC=1C=NC=C(C1Cl)Br
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Name
|
|
Quantity
|
21.7 mL
|
Type
|
reactant
|
Smiles
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N(CC)CC
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Name
|
|
Quantity
|
35 mL
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Type
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reactant
|
Smiles
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C(C)N(C=O)CC
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with 1 M K2CO3 (200 mL) and water (8×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (CH2Cl2)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1N(CC)CC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |